molecular formula C9H13NO B6146645 2,2-dimethyl-5-oxocyclohexane-1-carbonitrile CAS No. 56830-41-2

2,2-dimethyl-5-oxocyclohexane-1-carbonitrile

Cat. No.: B6146645
CAS No.: 56830-41-2
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H13NO. It is a derivative of cyclohexane, featuring a nitrile group (-CN) and a ketone group (C=O) on the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-oxocyclohexane-1-carbonitrile typically involves multiple steps:

    Starting Material: The process begins with isobutyronitrile.

    Step 1: Isobutyronitrile reacts with 1-bromo-3-chloropropane in the presence of a base in a non-polar solvent to form 5-chloro-2,2-dimethylpentanenitrile.

    Step 2: The intermediate, 5-chloro-2,2-dimethylpentanenitrile, is then treated with a cyanide-providing reagent in the presence of a phase-transfer catalyst to yield 2,2-dimethyladiponitrile.

    Cyclization: Finally, cyclization of 2,2-dimethyladiponitrile under specific conditions results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-oxocyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and ketone groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2,2-Dimethyl-5-hydroxycyclohexane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

2,2-Dimethyl-5-oxocyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

56830-41-2

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.